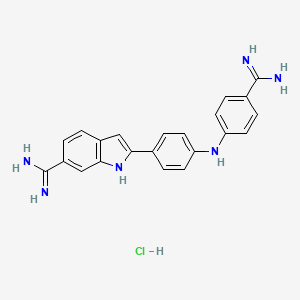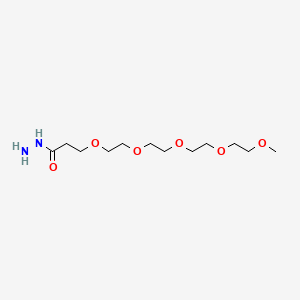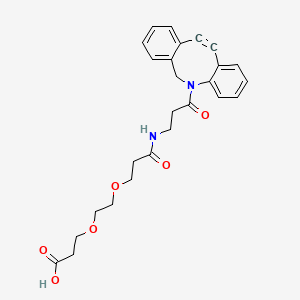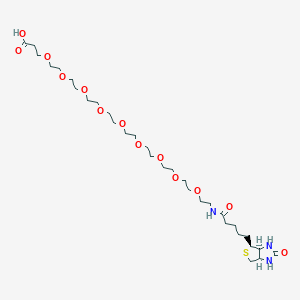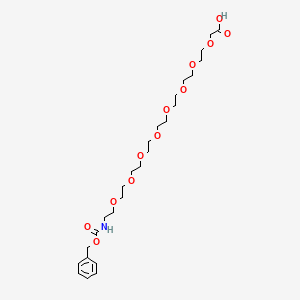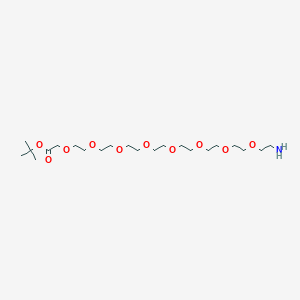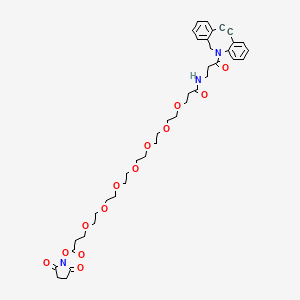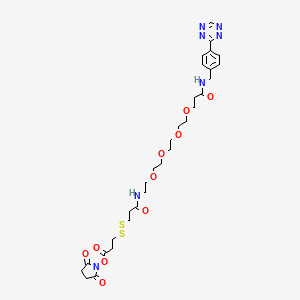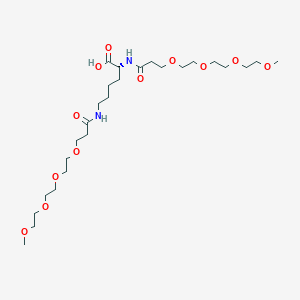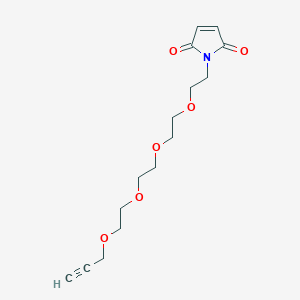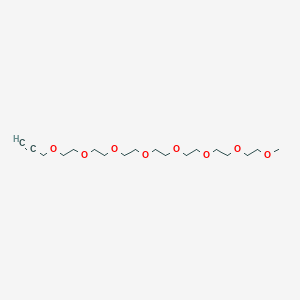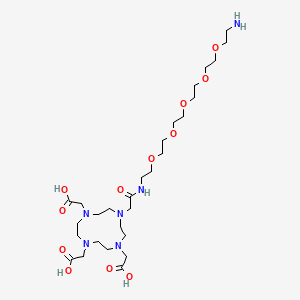
DOTA-PEG5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOTA-PEG5-amine is a compound that combines a DOTA chelator with a polyethylene glycol (PEG) chain. The DOTA moiety is known for its ability to bind metal ions such as copper, gallium, or lutetium, while the PEG chain enhances the compound’s stability and solubility. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DOTA-PEG5-amine can be synthesized through a solid-phase synthesis method. This involves the preparation of DOTA from a cyclen precursor on a solid-phase support. The DOTA is then linked to peptides or other molecules directly on the solid-phase support . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C to ensure a long shelf life .
Análisis De Reacciones Químicas
Types of Reactions
DOTA-PEG5-amine undergoes various chemical reactions, including substitution and complexation reactions. The amine group in the compound is reactive towards carboxylic acids and activated NHS esters, making it suitable for conjugation with other molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and metal ions. The reactions are typically carried out in solvents like DMSO or water, and may require specific temperatures to proceed efficiently .
Major Products
The major products formed from reactions involving this compound are often conjugates with other molecules, such as peptides or proteins. These conjugates are used in various applications, including imaging and therapy .
Aplicaciones Científicas De Investigación
DOTA-PEG5-amine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation.
Medicine: Utilized in the development of diagnostic agents for imaging techniques like PET and MRI.
Industry: Applied in the production of stable and soluble drug conjugates for therapeutic use.
Mecanismo De Acción
The mechanism of action of DOTA-PEG5-amine involves its role as a linker in PROTACs. The DOTA moiety binds to metal ions, facilitating the formation of stable complexes. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively deliver therapeutic agents to target sites within the body .
Comparación Con Compuestos Similares
Similar Compounds
DOTA-PEG5-azide: Contains an azide group instead of an amine group, used for click chemistry reactions.
DOTA-PEG5-DBCO: Contains a dibenzocyclooctyne group, used for strain-promoted azide-alkyne cycloaddition reactions.
DOTA-NHS ester: Contains an NHS ester group, used for conjugation with amine-containing molecules.
Uniqueness
DOTA-PEG5-amine is unique due to its amine group, which provides versatility in conjugation reactions. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
Propiedades
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHBNFXIUVFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N6O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
